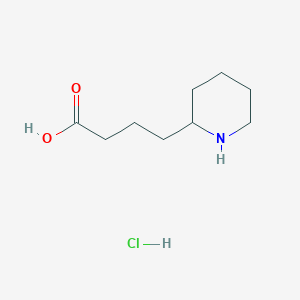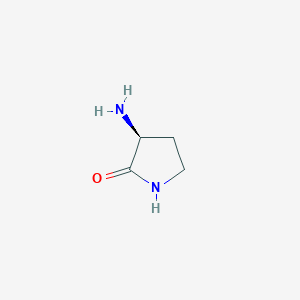
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
Vue d'ensemble
Description
“Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate” is a chemical compound with the molecular formula C10H14N5Na2O8P . It is also known as “Adenosine 5’-diphosphate sodium salt” or "Adenosine-5’-diphosphate trisodium salt" . The compound has a molecular weight of 409.2 g/mol .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H14N5O7P.2Na.H2O/c11-8-5-9 (13-2-12-8)15 (3-14-5)10-7 (17)6 (16)4 (22-10)1-21-23 (18,19)20;;;/h2-4,6-7,10,16-17H,1H2, (H2,11,12,13) (H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1…/s1" . The compound’s structure includes a purine ring attached to a tetrahydrofuran ring, which is further attached to a phosphate group .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Applications De Recherche Scientifique
Biochemical Reagent in Enzymatic Studies
Adenosine 5’-diphosphate sodium salt is extensively used as a biochemical reagent in laboratory research. It serves as a substrate for enzymes involved in energy metabolism, such as adenylate kinase and ATP synthase. This makes it an invaluable tool for studying enzymatic processes related to energy conversion and storage .
Platelet Aggregation Studies
It has been utilized as a positive control in platelet aggregation analysis to assess the antiplatelet activity of various compounds. This application is crucial for developing new therapeutic agents targeting blood clotting disorders .
Mitochondrial Function Analysis
In mitochondrial stress tests, ADP sodium salt is used to prepare stock solutions. These tests are vital for understanding mitochondrial function and for researching diseases related to mitochondrial dysfunctions .
Vascular Response Research
ADP has been used as a test compound to study endothelium-dependent vascular responses, particularly in research involving salt-sensitive and salt-resistant Dahl rats. This helps in understanding the role of purinergic receptors in vascular function .
Enzyme Activity Monitoring
This compound is also used to monitor the activity of various enzymes such as ATPases, GTPases, and protein kinases. It’s an essential assay reagent in the scientific community for enzyme-related studies .
Platelet Activation Mechanism Exploration
Adenosine 5’-diphosphate sodium salt affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12. This interaction is significant for researching the mechanisms behind platelet activation and related conditions .
Cellular Homeostasis Research
It plays a key role in cellular homeostasis by participating in the phosphorylation process into ATP by ATPase. This process is fundamental for energy storage and nucleic acid metabolism within cells .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
Adenosine 5’-diphosphate (ADP) sodium salt primarily targets purinergic receptors P2Y1, P2Y12, and P2X1 . These receptors play a crucial role in platelet activation, a key process in blood clotting and wound healing .
Mode of Action
ADP sodium salt interacts with its targets, the purinergic receptors, to induce human platelet aggregation . It also inhibits stimulated adenylate cyclase, an enzyme that converts ATP to cyclic AMP, through an action at P2T-purinoceptors .
Biochemical Pathways
ADP sodium salt is involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . This conversion is a key part of cellular homeostasis, allowing for energy storage and participating in nucleic acid metabolism .
Result of Action
The molecular and cellular effects of ADP sodium salt’s action primarily involve the induction of platelet aggregation, which is crucial for blood clotting and wound healing . Additionally, the compound’s conversion into ATP by ATP synthases plays a significant role in energy storage and nucleic acid metabolism .
Action Environment
ADP sodium salt is sensitive to environmental factors, including moisture and air . These factors can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEUUBDPVVHQAL-MSQVLRTGSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na3O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942564 | |
| Record name | Adenosine 5'-diphosphate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate | |
CAS RN |
20398-34-9, 2092-65-1 | |
| Record name | Adenosine 5'-diphosphate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine trisodium 5'-diphosphate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

